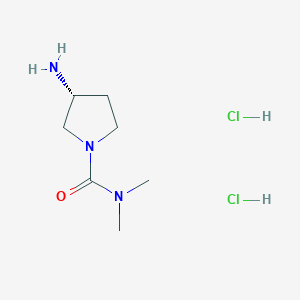

(3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamidedihydrochloride

CAS No.:

Cat. No.: VC18262267

Molecular Formula: C7H17Cl2N3O

Molecular Weight: 230.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H17Cl2N3O |

|---|---|

| Molecular Weight | 230.13 g/mol |

| IUPAC Name | (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C7H15N3O.2ClH/c1-9(2)7(11)10-4-3-6(8)5-10;;/h6H,3-5,8H2,1-2H3;2*1H/t6-;;/m1../s1 |

| Standard InChI Key | WCBUYSZBBCJKPC-QYCVXMPOSA-N |

| Isomeric SMILES | CN(C)C(=O)N1CC[C@H](C1)N.Cl.Cl |

| Canonical SMILES | CN(C)C(=O)N1CCC(C1)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a five-membered pyrrolidine ring, a saturated heterocycle containing four carbon atoms and one nitrogen atom. The (3R) configuration denotes the spatial arrangement of the amino group at the third carbon, while the carboxamide group at the first position is substituted with two methyl groups. The dihydrochloride salt forms through protonation of the amino group, yielding two chloride counterions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.13 g/mol |

| IUPAC Name | (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide; dihydrochloride |

| SMILES Notation | CN(C)C(=O)N1CCC@HN.Cl.Cl |

| InChI Key | WCBUYSZBBCJKPC-QYCVXMPOSA-N |

The stereochemistry at the 3-position is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Solubility and Stability

The dihydrochloride salt improves aqueous solubility compared to the free base, a common strategy in drug development to enhance bioavailability. The compound’s stability under varying pH conditions and temperatures remains uncharacterized in public literature, though similar pyrrolidine derivatives typically exhibit moderate stability in acidic environments.

Synthesis and Manufacturing

Challenges in Synthesis

Key challenges include maintaining stereochemical purity during amination and avoiding racemization. Chromatographic separation or chiral resolving agents may be required to isolate the (3R)-enantiomer from mixtures .

| Property | (3R)-Enantiomer | (3S)-Enantiomer |

|---|---|---|

| Biological Activity | Hypothesized kinase modulation | Uncharacterized |

| Synthetic Accessibility | Requires chiral catalysts | Similar synthetic challenges |

| Pharmacokinetics | Potential for enhanced absorption | Likely distinct metabolic pathways |

These differences underscore the necessity of stereochemical control in drug design.

Applications in Pharmaceutical Research

Drug Discovery

Pyrrolidine derivatives are prevalent in kinase inhibitors, antiviral agents, and cognitive enhancers. The (3R)-enantiomer’s amino and carboxamide groups position it as a candidate for:

-

Kinase Inhibitors: Analogous to thienopyrimidines in patent EP2852596B1, which target MKNK1 for cancer therapy .

-

Anti-inflammatory Agents: Potential modulation of cyclooxygenase or cytokine pathways.

Formulation Considerations

The dihydrochloride form’s solubility favors parenteral or oral formulations. Preclinical studies would need to assess bioavailability and toxicity profiles.

Future Directions

Research Priorities

-

Target Identification: High-throughput screening against kinase libraries.

-

Enantiomeric Optimization: Comparative efficacy studies of (3R) vs. (3S) forms.

-

Formulation Development: Nanoencapsulation to enhance delivery.

Collaborative Opportunities

Partnerships between academic institutions and pharmaceutical firms could accelerate translational studies, leveraging this compound’s modular structure for lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume